3-(Difluoromethyl)-2-iodoquinoline
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Overview
Description
3-(Difluoromethyl)-2-iodoquinoline is a compound of significant interest in the field of organic chemistry It is characterized by the presence of a difluoromethyl group and an iodine atom attached to a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2-iodoquinoline typically involves the introduction of the difluoromethyl group and the iodine atom onto the quinoline ring. One common method involves the use of difluoromethylating reagents and iodinating agents under specific reaction conditions. For instance, difluoromethylation can be achieved using reagents like ClCF2H, while iodination can be performed using iodine or iodinating agents like N-iodosuccinimide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-2-iodoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(Difluoromethyl)-2-iodoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-2-iodoquinoline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions. These features contribute to the compound’s ability to modulate biological activities and interact with target proteins or enzymes .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)-2-iodoquinoline
- 3-(Chloromethyl)-2-iodoquinoline
- 3-(Bromomethyl)-2-iodoquinoline
Comparison: 3-(Difluoromethyl)-2-iodoquinoline is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties compared to its analogs. The difluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug design and material science .
Properties
Molecular Formula |
C10H6F2IN |
---|---|
Molecular Weight |
305.06 g/mol |
IUPAC Name |
3-(difluoromethyl)-2-iodoquinoline |
InChI |
InChI=1S/C10H6F2IN/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5,9H |
InChI Key |
KCVFIQJDJUFISY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)I)C(F)F |
Origin of Product |
United States |
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